2-叔丁基-7-氯-4-硝基吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

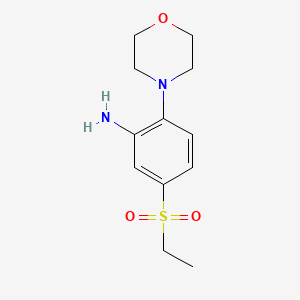

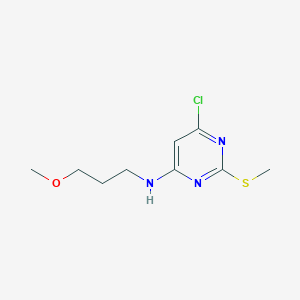

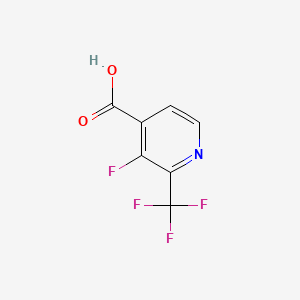

2-tert-Butyl-7-chloro-4-nitroindole is a chemical compound that is derived from the modification of indole structures. The presence of a tert-butyl group and a nitro group on the indole ring system suggests that this compound could exhibit unique physical and chemical properties due to the steric hindrance and electronic effects imparted by these substituents.

Synthesis Analysis

The synthesis of oxindole derivatives, which are structurally related to 2-tert-Butyl-7-chloro-4-nitroindole, can be achieved through the reaction of chlorobenzenes with activated nitro groups in the ortho position. These chlorobenzenes can undergo nucleophilic substitution with potassium salts of ethyl cyanoacetate and ethyl malonate in tert-butanol, leading to the formation of 2-nitrophenyl malonic ester derivatives. These derivatives can then be converted into oxindole and indole derivatives . Although the specific synthesis of 2-tert-Butyl-7-chloro-4-nitroindole is not detailed, the described method provides a potential pathway for its synthesis by modifying the indole core structure.

Molecular Structure Analysis

The introduction of a tert-butyl group on an aromatic system like pyrene has been shown to cause significant steric hindrance, which can be expected to influence the molecular structure of 2-tert-Butyl-7-chloro-4-nitroindole as well. A nitro group ortho to a tert-butyl group is likely to be twisted out of the plane of the aromatic nucleus, which could affect the compound's reactivity and interaction with other molecules .

Chemical Reactions Analysis

The presence of a tert-butyl group adjacent to a nitro group can significantly affect the chemical behavior of a molecule. In the case of nitro derivatives of tert-butylpyrene, the nitro group is twisted, minimizing its interaction with the aromatic system. This structural feature is likely to influence the chemical reactions of 2-tert-Butyl-7-chloro-4-nitroindole, potentially leading to unique reactivity patterns . Additionally, tert-butyl nitrite has been used as an oxidant and a N1 synthon in multicomponent reactions, which suggests that tert-butyl groups can play a role in facilitating C-N bond formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro derivatives are often influenced by the presence of bulky tert-butyl groups. These groups can cause a twist in the nitro group, affecting the molecule's spectroscopic properties and its behavior during fragmentation in mass spectrometry. For instance, in mass spectrometric analysis, the tert-butyl group is typically replaced by a hydrogen atom, and nitro groups ortho to a tert-butyl group are also replaced by hydrogen . This information can be extrapolated to predict that 2-tert-Butyl-7-chloro-4-nitroindole may exhibit similar behavior in spectroscopic and mass spectrometric analyses.

科学研究应用

-

- Application: This compound was extracted from the plant Plumbago zeylanica and has been studied for its antifungal, antioxidant, and cancer-fighting properties .

- Method: The compound was extracted using Ethyl acetate and confirmed through GC–MS analysis . Its antioxidant effects were evaluated, as well as its fungicidal activity against Botrytis cinerea and cytotoxic activity against MCF-7 cells (a breast carcinoma cell line) .

- Results: The compound showed promising results in all the tests. For instance, it showed cytotoxic activity with an identified IC 50 value of 5 μg/ml .

-

2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives :

- Application: These compounds were designed and synthesized for their potential as anti-tumor agents .

- Method: A series of these compounds were synthesized by introducing an alkyl or aralkyl and a sulfonyl group . Their antiproliferative activity was evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .

- Results: All compounds showed moderate to excellent antiproliferative activity with IC 50 values between 0 μM and 100 μM against cancer cells .

属性

IUPAC Name |

2-tert-butyl-7-chloro-4-nitro-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c1-12(2,3)10-6-7-9(15(16)17)5-4-8(13)11(7)14-10/h4-6,14H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYFOMFZAHOXTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=CC(=C2N1)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-tert-Butyl-7-chloro-4-nitroindole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1328594.png)

![2-Nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1328604.png)

![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328613.png)